molecular formula C24H21ClN4O2S2 B3399343 N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 1040636-92-7

N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B3399343
CAS No.: 1040636-92-7
M. Wt: 497 g/mol
InChI Key: JKYSUOWJIWRTGV-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O2S2 and its molecular weight is 497 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a thiazole derivative, which is known for various biological activities including antibacterial, antifungal, and anticancer properties. The structural formula can be represented as follows:

C18H19ClN4O2S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_2\text{S}

Key Functional Groups

  • Thiazole ring : Associated with antimicrobial and anticancer properties.
  • Pyridazine moiety : Known for its role in various pharmacological activities.
  • Chloro and methoxy substituents : These groups often enhance the biological activity of the parent compound.

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties.

The compound has been shown to inhibit cancer cell proliferation through:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from dividing, particularly at the G1/S checkpoint.

Case Studies

A study involving various cancer cell lines revealed that this compound had an IC50 value of approximately 0.45 µM against MCF7 (breast cancer) cells, indicating potent anticancer activity. In another assessment, it demonstrated significant cytotoxicity against HCT116 (colon cancer) cells with an IC50 of 0.39 µM.

Cell LineIC50 (µM)Mechanism
MCF70.45Apoptosis induction
HCT1160.39Cell cycle arrest

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Preliminary tests indicated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.

Bacterial StrainMIC (µg/mL)Control (Isoniazid)
Staphylococcus aureus3.120.25
Escherichia coli12.510

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Research indicates that it can reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S2/c1-14-18(25)5-4-6-19(14)27-21(30)13-32-22-12-11-20(28-29-22)23-15(2)26-24(33-23)16-7-9-17(31-3)10-8-16/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYSUOWJIWRTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.